Trifluoro-thiamin phosphate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trifluoro-thiamin phosphate typically involves the condensation of 4-methyl-5-(beta-hydroxyethyl)thiazole monophosphate with 2-methyl-4-amino-5-hydroxymethyl pyrimidine pyrophosphate . The reaction conditions often require a controlled pH environment to ensure the stability of the intermediates and the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process would likely include steps for purification and quality control to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Trifluoro-thiamin phosphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .
Scientific Research Applications
Trifluoro-thiamin phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in enzymatic reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of trifluoro-thiamin phosphate involves its interaction with thiamine-phosphate synthase, an enzyme found in organisms such as Bacillus subtilis . This interaction facilitates the condensation of specific intermediates to form thiamine monophosphate. The molecular targets and pathways involved include the stabilization of carbanion intermediates and the facilitation of nucleophilic attacks on carbonyl groups .
Comparison with Similar Compounds
- Thiamine diphosphate
- Thiamine monophosphate
- Thiamine chloride hydrochloride
- Thiamine mononitrate
Comparison: Trifluoro-thiamin phosphate is unique due to the presence of trifluoromethyl groups, which can enhance its stability and reactivity compared to other thiamine derivatives. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C12H13F3N4O4PS- |
---|---|
Molecular Weight |
397.29 g/mol |
IUPAC Name |
2-[3-[[4-amino-2-(trifluoromethyl)pyrimidin-5-yl]methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl phosphate |
InChI |
InChI=1S/C12H14F3N4O4PS/c1-7-9(2-3-23-24(20,21)22)25-6-19(7)5-8-4-17-11(12(13,14)15)18-10(8)16/h4,6H,2-3,5H2,1H3,(H3-,16,17,18,20,21,22)/p-1 |
InChI Key |
ZIBIECXVPMYJCV-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C(F)(F)F)CCOP(=O)([O-])[O-] |
Origin of Product |
United States |
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